Razinodil

Description

Nomenclature and International Nonproprietary Name (INN) Classification of Razinodil

This compound has been assigned an International Nonproprietary Name (INN) who.intwikipedia.org. The INN system, managed by the World Health Organization (WHO), provides a unique and universally recognized name for pharmaceutical substances to facilitate communication and identification who.int.

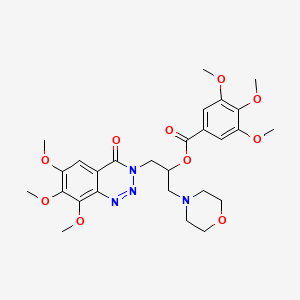

The chemical name for this compound is 3,4,5-trimethoxybenzoic acid ester with 3-(2-hydroxy-3-morpholinopropyl)-6,7,8-trimethoxy-1,2,3-benzotriazin-4(3H)-one who.int. Its molecular formula is C₂₇H₃₄N₄O₁₀ who.intnih.gov.

This compound also has associated identifiers such as the PubChem Compound ID (CID) 76956176 for the (R)-stereoisomer and UNII 35L7W31ZIH nih.gov. Other synonyms include (R)-razinodil and this compound, (R)- nih.gov. The racemic form is also referred to as this compound with UNII UJ1O5LVT0G ncats.iomolbase.com. The CAS Registry Number associated with this compound is 30271-86-3 who.int.

The structure of this compound consists of a 1,2,3-benzotriazin-4(3H)-one core substituted with a trimethoxyphenyl group and a morpholinopropyl ester chain ncats.io. The (R)-stereoisomer has a defined stereocenter nih.gov.

Historical Context of Academic Investigations into this compound

Academic investigations into this compound date back several decades. Early research explored its potential as a coronary vasodilator ncats.io. Studies in animal models, such as canine heart-lung preparations and miniature pigs, investigated its effects on coronary blood flow and survival rates after induced myocardial events ncats.io. These early findings indicated that this compound could increase coronary blood flow without significantly increasing oxygen consumption and showed slight negative chronotropic and inotropic effects ncats.io. It was tested for its potential in ischemic myocardial diseases ncats.io.

The compound has also appeared in lists of pharmaceutical substances and in patent literature related to drug delivery systems and formulations, indicating its consideration within the broader academic and pharmaceutical research landscape over time google.comgoogle.comgoogleapis.comgoogle.com. Its inclusion in INN lists further highlights its recognition as a subject of scientific study who.intwikipedia.org.

Research Significance of this compound in Contemporary Chemical Biology

In contemporary chemical biology, this compound's significance lies in its potential interactions with biological targets, particularly in the context of cardiovascular research. While early studies focused on its vasodilatory properties, more recent research in related areas, such as the study of Rho-kinase inhibitors like fasudil, provides context for the types of pathways that compounds affecting vascular function might influence cellmolbiol.org. Although this compound itself is not explicitly detailed as a Rho-kinase inhibitor in the provided search results, the investigation of compounds affecting vasodilation and myocardial function often involves exploring their impact on cellular signaling pathways.

The molecular structure of this compound, with its various functional groups, suggests potential for interaction with a range of biological molecules. The presence of trimethoxybenzoyl and benzotriazine moieties, along with a morpholine (B109124) group, contributes to its chemical properties and potential binding characteristics.

While specific detailed research findings on this compound's precise molecular targets or comprehensive biological activities in contemporary chemical biology are not extensively detailed in the provided snippets beyond its initial characterization as a vasodilator, its existence in chemical databases, patent applications, and INN lists signifies its continued relevance as a chemical entity available for further academic exploration in areas such as structure-activity relationship studies, target identification, and investigation of its effects on various biological processes. The PubChem entry, for instance, serves as a hub for linking this compound to various types of chemical and biological data as they become available nih.gov.

Structure

3D Structure

Properties

CAS No. |

30271-85-3 |

|---|---|

Molecular Formula |

C27H34N4O10 |

Molecular Weight |

574.6 g/mol |

IUPAC Name |

[1-morpholin-4-yl-3-(6,7,8-trimethoxy-4-oxo-1,2,3-benzotriazin-3-yl)propan-2-yl] 3,4,5-trimethoxybenzoate |

InChI |

InChI=1S/C27H34N4O10/c1-34-19-11-16(12-20(35-2)23(19)37-4)27(33)41-17(14-30-7-9-40-10-8-30)15-31-26(32)18-13-21(36-3)24(38-5)25(39-6)22(18)28-29-31/h11-13,17H,7-10,14-15H2,1-6H3 |

InChI Key |

KUUKBTYSAHIXTN-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OC(CN2CCOCC2)CN3C(=O)C4=CC(=C(C(=C4N=N3)OC)OC)OC |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OC(CN2CCOCC2)CN3C(=O)C4=CC(=C(C(=C4N=N3)OC)OC)OC |

Appearance |

Solid powder |

Other CAS No. |

30271-85-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3-(gamma-morpholino-beta-(3,4,5-trimethoxy-benzoyloxy)propyl)-6,7,8-trimethoxy-3H-1,2,3-benzotriazinone razinodil |

Origin of Product |

United States |

Pharmacological Research Perspectives on Razinodil

In Vitro Pharmacological Characterization of Razinodil

Detailed in vitro pharmacological data for this compound is not available in the public scientific literature. To fulfill the requested characterization, the following studies would be necessary.

Receptor Binding Affinity Studies

No specific receptor binding affinity data for this compound has been published in accessible literature. Research in this area would typically involve screening the compound against a panel of receptors, ion channels, and transporters to determine its binding profile and selectivity. The results of such studies are usually presented in a data table format, indicating the binding affinity (Ki) or inhibitory concentration (IC50) at various targets.

Interactive Data Table: Receptor Binding Affinity of this compound (Hypothetical Data)

A representative table is shown below for illustrative purposes, as no actual data is available.

| Receptor Target | Binding Affinity (Ki in nM) |

|---|---|

| Alpha-1 Adrenergic | Data not available |

| Beta-1 Adrenergic | Data not available |

| Muscarinic M2 | Data not available |

| L-type Calcium Channel | Data not available |

Enzyme Modulation and Inhibition Assays

There is no publicly available information detailing the effects of this compound on specific enzymes. Enzyme modulation and inhibition assays would be required to determine if this compound interacts with key enzymes involved in cardiovascular function, such as phosphodiesterases or components of the renin-angiotensin system.

Interactive Data Table: Enzyme Inhibition Profile of this compound (Hypothetical Data)

A representative table is shown below for illustrative purposes, as no actual data is available.

| Enzyme Target | Inhibition (IC50 in µM) |

|---|---|

| PDE3 | Data not available |

| Angiotensin-Converting Enzyme | Data not available |

Ion Channel Activity and Gating Investigations

The effects of this compound on ion channel activity and gating have not been documented in accessible research. As a vasodilator, its mechanism could potentially involve interaction with potassium or calcium channels in vascular smooth muscle. Patch-clamp electrophysiology studies would be necessary to characterize these potential effects.

Preclinical Pharmacological Investigations of this compound

Information from the 1981 study indicates that preclinical investigations of this compound were conducted. nih.gov However, detailed methodologies and findings of these in vivo studies are not fully accessible.

In Vivo Efficacy Studies in Mechanistic Animal Models

The original research on this compound reportedly involved studies on its effects on coronary circulation and hemodynamics in animal models, including dogs, guinea pigs, and swine. nih.gov These studies likely established its vasodilatory effects in vivo, which formed the basis for its consideration as a treatment for ischemic heart disease. The specifics of the experimental outcomes, such as the magnitude of blood flow increase or changes in blood pressure, are not detailed in the available abstracts.

Development and Validation of Relevant Preclinical Disease Models for this compound Evaluation

The animal models used in the early 1980s for this compound evaluation were standard for cardiovascular research of that era. These likely included models of induced myocardial ischemia to assess the drug's ability to improve blood flow to the heart muscle under pathological conditions. The validation of these models for this compound specifically would have been a part of the original study's methodology, though these details are not available for review.

Assessment of Pharmacodynamic Biomarkers in Preclinical Systems

There is no publicly available research detailing the assessment of specific pharmacodynamic biomarkers for this compound in preclinical models. While the original 1981 study investigated its effects on hemodynamics and coronary circulation, the specific biomarker data, dose-response relationships, and quantitative measurements required for a thorough assessment are not accessible.

Pharmacokinetic Profiling in Preclinical Species

No detailed pharmacokinetic data for this compound in any preclinical species has been published. Information critical to understanding the compound's behavior in a biological system is absent from the public domain.

Absorption, Distribution, and Elimination Kinetics in Preclinical Models

Specific studies detailing the absorption, distribution, and elimination (ADME) kinetics of this compound in preclinical models are not available in the accessible scientific literature. Key pharmacokinetic parameters such as bioavailability, volume of distribution, clearance rates, and half-life have not been publicly reported. Without the full data from the original or any follow-up studies, a quantitative description of its kinetic profile cannot be constructed.

This compound is a chemical compound that has been investigated for its biological activities, primarily as a vasodilator. medkoo.comonelook.comhodoodo.com Its molecular formula is C₂₇H₃₄N₄O₁₀, and its PubChem Compound ID (CID) is 76956176. nih.gov Research into this compound has focused on understanding its interactions at the molecular level and its subsequent effects on cellular functions and pathways.

Molecular and Cellular Mechanism Investigations of Razinodil

Structure Activity Relationship Sar Studies of Razinodil Analogues

Rational Design Principles for Razinodil Derivatives

Rational design principles for this compound derivatives are guided by the understanding of how molecules interact with their biological targets. oncodesign-services.comwikipedia.org This approach involves using existing knowledge about the target (e.g., enzyme active site, receptor binding pocket) and the known activity of this compound to design new analogues with predicted improved properties. oncodesign-services.comrsc.org Principles often employed include:

Bioisosteric Replacement: Substituting functional groups with others having similar physicochemical properties but potentially different metabolic profiles or binding interactions.

Scaffold Hopping: Replacing the core structure of this compound with a different scaffold while retaining key functional groups in similar spatial arrangements to maintain activity.

Conformational Restriction/Flexibility: Introducing rigid or flexible elements into the molecule to control its conformation and potentially enhance binding affinity or selectivity. Studies on other compound classes, like maleimide (B117702) derivatives, have shown that conformational restriction can lead to potent and selective inhibitors. nih.gov

Modifications to Influence Physicochemical Properties: Adjusting lipophilicity, solubility, and charge distribution through strategic substitutions to improve absorption, distribution, metabolism, and excretion (ADME) properties, although specific ADME details are excluded from this article.

Rational design often complements high-throughput screening and other discovery methods. wikipedia.org

Synthetic Methodologies for this compound Analogue Libraries

The generation of this compound analogue libraries is crucial for comprehensive SAR studies. Various synthetic methodologies are employed to create a diverse set of compounds based on the this compound scaffold. These methodologies often involve:

Parallel Synthesis: Synthesizing multiple analogues simultaneously in a high-throughput manner.

Combinatorial Chemistry: Creating large libraries of compounds by combining different building blocks in various combinations.

Automated Synthesis: Utilizing automated platforms to expedite the synthesis process and increase efficiency in generating libraries. Automated one-pot synthesis protocols have been developed for generating libraries of diverse compounds. chemrxiv.org

Solid-Phase Synthesis: Anchoring the growing molecule to a solid support, allowing for easy purification and automation.

The specific synthetic routes depend on the targeted structural modifications and the availability of starting materials. The goal is to efficiently produce a library covering a wide range of structural variations around the this compound core to thoroughly explore the SAR space. The evaluation of libraries of nucleotide analogues has been reported to identify inhibitors of viral polymerases, demonstrating the utility of this approach in drug discovery. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound and its Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. oncodesign-services.comscbdd.comyoutube.com For this compound and its analogues, QSAR models can be developed to:

Predict the activity of new, unsynthesized analogues. oncodesign-services.comyoutube.com

Identify the most influential molecular descriptors contributing to activity. mdpi.com

Gain deeper insights into the mechanism of interaction with the biological target. nih.gov

QSAR models typically involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic parameters) for each compound in the dataset and then using statistical methods (e.g., regression analysis, machine learning algorithms) to build a predictive model correlating these descriptors with biological activity. scbdd.comyoutube.commdpi.com The quality of a QSAR model depends on the quality of the experimental data and the relevance of the chosen descriptors. youtube.com Studies on other compound sets, such as diarylpyrimidine derivatives, have successfully applied 2D and 3D QSAR to understand inhibitory activities and guide further structural modifications. nih.gov Online platforms are available that provide workflows for building SAR/SPR models. scbdd.com

Computational Chemistry Approaches in this compound SAR

Computational chemistry plays a vital role in modern SAR studies of compounds like this compound, complementing experimental efforts by providing insights at the molecular level. oncodesign-services.comunipd.itcyu.fr

Molecular Docking and Dynamics Simulations

Molecular docking is a widely used technique to predict the preferred orientation (binding pose) of a small molecule (ligand) when bound to a macromolecular target (e.g., protein). nih.govyoutube.comyoutube.com For this compound, molecular docking can be used to:

Predict how this compound and its analogues bind to their target(s). nih.govalliedacademies.org

Estimate the binding affinity of different analogues. youtube.com

Identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the target. nih.govalliedacademies.org

Molecular dynamics simulations extend docking studies by simulating the movement and interactions of the ligand and target over time. This provides a more realistic picture of the binding process and allows for the calculation of binding free energies. researchgate.net Computational simulations have been used to analyze the binding mode and reactivity of inhibitors for other biological targets. rsc.org

Quantum Mechanical Calculations for Electronic Properties

Quantum mechanical (QM) calculations provide a more accurate description of the electronic structure and properties of molecules compared to classical methods. unipd.itwustl.edu In the context of this compound SAR, QM calculations can be used to:

Calculate electronic descriptors such as partial charges, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potentials. mdpi.comscirp.org These properties are crucial for understanding how molecules interact electronically with their environment and biological targets. mdpi.com

Determine accurate molecular geometries and reaction pathways. cyu.frnumberanalytics.com

Provide parameters for force fields used in molecular mechanics and dynamics simulations. researchgate.net

QM methods, including ab initio and density functional theory (DFT) approaches, are computationally more intensive but can provide valuable insights into the subtle electronic effects that influence binding and activity. wustl.edumdpi.comnumberanalytics.com Studies on other molecules have shown good correlations between DFT-calculated electronic properties and experimental data, validating the use of these methods in SAR studies. mdpi.com

Analytical Methodologies for Razinodil Research

Spectroscopic Techniques for Razinodil Characterization

Spectroscopic methods provide valuable information about the structure and functional groups of this compound. These techniques interact with the molecule to produce a spectrum that is unique to the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. It provides detailed information about the arrangement of atoms within a molecule based on the magnetic properties of atomic nuclei, most commonly hydrogen (¹H) and carbon (¹³C). In the context of this compound research, both ¹H and ¹³C NMR spectroscopy have been utilized for structural characterization google.comgoogle.comgoogleapis.comgoogleapis.comgoogleapis.com. ¹H-NMR spectroscopy, in particular, is a preferred method for the comprehensive evaluation of complex samples and can provide an unbiased overview of the compounds present nih.gov. The spectra obtained from NMR analysis are compared with expected patterns based on the proposed chemical structure to confirm the identity and purity of this compound googleapis.comgoogleapis.comgoogleapis.com.

Mass Spectrometry (MS) for Identification and Quantification

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. It is widely used for both the identification and quantification of substances. For this compound characterization, Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry has been employed google.comgoogle.comgoogleapis.comgoogleapis.comgoogleapis.comgoogleapis.com. This technique has been shown to yield characteristic peaks corresponding to the this compound structure, such as M-H, M+Na, and M+H ions, at expected mass-to-charge values google.comgoogle.comgoogleapis.comgoogleapis.comgoogleapis.comgoogleapis.com. MS is a sensitive technique that provides selective detection, which can reduce the need for complete chromatographic separation in some cases wikipedia.org.

Chromatographic Separations for this compound Analysis

Chromatographic techniques are essential for separating this compound from other components in a mixture, such as synthesis byproducts or matrix elements, before detection and quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used separation technique in analytical chemistry, particularly in the pharmaceutical industry, for the separation, identification, and quantification of active compounds rroij.comglobalresearchonline.netnih.govresearchgate.netirjmets.com. HPLC method development for this compound involves optimizing various chromatographic parameters to achieve efficient separation and reliable detection. Key parameters include the choice of stationary phase (column), mobile phase composition, flow rate, and detection wavelength globalresearchonline.netirjmets.com. One reported analytical HPLC method for this compound utilized a gradient of 70-100% of mobile phase B (0.1% TFA in acetonitrile) in mobile phase A (0.1% TFA in water) over 20 minutes, with a flow rate of 1.0 ml/minute and detection at UV 368 nm, resulting in a product peak with a retention time of 27 minutes googleapis.com.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Sample Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) hyphenates the separation power of liquid chromatography with the identification and quantification capabilities of mass spectrometry wikipedia.orgthermofisher.com. This combined technique is particularly valuable for the analysis of complex samples, including biological matrices, as it allows for the separation of multiple components before they are introduced into the mass spectrometer wikipedia.orgthermofisher.combioxpedia.comnih.gov. LC-MS, and its tandem variant LC-MS/MS, are considered golden standards in analytical chemistry for determining analytes in complex matrices wikipedia.orgbioxpedia.comnih.govuva.esnih.gov. LC-MS is suitable for analyzing non-volatile and larger molecules and can help reduce ion suppression effects observed in MS alone thermofisher.com.

Validation of Analytical Methods for this compound Quantification in Research Matrices

Validation of analytical methods is a critical process to ensure that the method is suitable for its intended purpose, providing accurate, reliable, and consistent results llri.ineuropa.eulabmanager.comchromatographyonline.com. According to guidelines such as those from the International Conference on Harmonisation (ICH), method validation involves evaluating several key parameters globalresearchonline.netresearchgate.neteuropa.eulabmanager.comchromatographyonline.comscholarsresearchlibrary.com.

Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected in the sample matrix, such as impurities or degradation products rroij.comeuropa.eulabmanager.com.

Accuracy: The closeness of agreement between the test results and the true value or accepted reference value europa.eulabmanager.comchromatographyonline.com. Accuracy is often assessed through recovery studies by analyzing samples spiked with known amounts of the analyte rroij.comeuropa.eulabmanager.comchromatographyonline.com.

Precision: The degree of scatter or closeness of agreement between a series of measurements obtained from multiple analyses of the same homogeneous sample under prescribed conditions europa.euchromatographyonline.com. Precision can be evaluated at different levels, including repeatability and intermediate precision europa.euchromatographyonline.com.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a defined range europa.eu. A minimum of 5 concentrations is typically recommended for establishing linearity europa.eu.

Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable level of linearity, accuracy, and precision europa.eu.

Detection Limit (LOD): The lowest concentration of the analyte in a sample that can be detected, though not necessarily quantified europa.euchromatographyonline.com.

Quantitation Limit (LOQ): The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy europa.euchromatographyonline.com.

Robustness: The reliability of an analysis with respect to deliberate variations in method parameters europa.eu.

Validation studies, performed in accordance with established guidelines, demonstrate that developed methods for this compound analysis are specific, accurate, precise, reliable, and reproducible for their intended application researchgate.netchromatographyonline.com.

Advanced Bioanalytical Methodologies for this compound in Biological Research Specimens

The quantitative determination of pharmaceutical compounds and their metabolites in biological matrices is a critical aspect of preclinical and clinical research, providing essential data for understanding pharmacokinetics and pharmacodynamics. For a compound like this compound, advanced bioanalytical methodologies are indispensable for accurate and sensitive quantification in complex biological research specimens such as plasma, serum, urine, and tissue homogenates.

1 Sample Preparation Techniques

Biological matrices contain numerous endogenous compounds that can interfere with the detection and quantification of the analyte. Therefore, effective sample preparation is a critical initial step in bioanalysis researchgate.netijpsjournal.comjapsonline.com. Common techniques employed to isolate and concentrate the analyte of interest while removing interfering substances include:

Protein Precipitation (PP): A simple and rapid method where proteins are precipitated from the biological matrix using organic solvents or acids, leaving the analyte in the supernatant ijpsjournal.com.

Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between two immiscible liquid phases based on differential solubility biopharminternational.comijpsjournal.com. It can provide cleaner extracts compared to protein precipitation biopharminternational.com.

Solid Phase Extraction (SPE): A widely used technique that employs a solid stationary phase to selectively retain the analyte while washing away impurities biopharminternational.comijpsjournal.com. SPE often yields cleaner extracts than LLE and can be effective for concentrating the analyte biopharminternational.com.

The choice of sample preparation technique for this compound in a specific biological matrix would depend on its chemical properties, the matrix complexity, and the required sensitivity of the assay. Automation of these sample preparation techniques is increasingly utilized to improve throughput, consistency, and reproducibility in research settings gerstelus.com.

2 LC-MS/MS Analysis

LC-MS/MS is the predominant analytical platform for the quantification of small molecule drugs in biological fluids wuxiapptec.combiopharminternational.com. The liquid chromatography (LC) component separates the analyte from other components in the prepared sample based on their differential interactions with the stationary and mobile phases researchgate.net. Various stationary phases (e.g., C18) and mobile phase compositions (often involving aqueous buffers and organic solvents with modifiers like formic acid) can be optimized for this compound's chromatographic separation thermofisher.commdpi.com.

Following chromatographic separation, the effluent enters the tandem mass spectrometer (MS/MS). Electrospray ionization (ESI) is a commonly used ionization technique for polar molecules like many pharmaceutical compounds, producing protonated or deprotonated ions mdpi.com. The first mass analyzer (MS1) selects the precursor ion of this compound, which is then fragmented in a collision cell. The second mass analyzer (MS2) detects specific product ions, providing a highly selective and sensitive detection method known as Multiple Reaction Monitoring (MRM) researchgate.net. This selectivity is crucial for distinguishing this compound from endogenous compounds and potential metabolites in the biological matrix japsonline.com.

The quantitative analysis is typically performed by comparing the peak areas or peak height ratios of this compound to a stable isotope-labeled internal standard, which is added to the biological sample at an early stage of the sample preparation process thermofisher.comresearchgate.net. This helps to account for variations in sample preparation and matrix effects japsonline.com.

3 Method Validation

Bioanalytical methods used in research are rigorously validated to ensure their reliability and accuracy researchgate.netjapsonline.com. Key validation parameters include:

Selectivity: The ability of the method to uniquely measure the analyte in the presence of endogenous matrix components and other potential interfering substances japsonline.com.

Sensitivity: Determined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte that can be reliably and accurately measured mdpi.comresearchgate.net.

Linearity: The range of concentrations over which the method provides a linear relationship between the analyte concentration and the instrument response thermofisher.commdpi.comresearchgate.net.

Accuracy: The closeness of the measured value to the true concentration of the analyte researchgate.netfrontierspartnerships.org.

Precision: The reproducibility of the measurements under the same conditions (intra-day variability) and over different days (inter-day variability) researchgate.netfrontierspartnerships.org.

Matrix Effect: The influence of the biological matrix on the ionization efficiency of the analyte japsonline.com.

Stability: The stability of the analyte in the specific biological matrix under various storage and handling conditions japsonline.com.

Q & A

Basic Research Questions

Q. How should researchers formulate hypothesis-driven questions for Razinodil studies?

- Use the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to define measurable objectives. For example:

- Population: Target biological system (e.g., cardiovascular models).

- Intervention: this compound dosage/administration routes.

- Comparison: Control groups or existing vasodilators.

- Outcome: Efficacy metrics (e.g., blood pressure reduction).

Q. What methodologies are critical for designing reproducible experiments with this compound?

- Experimental Controls : Include positive/negative controls and account for batch variability in compound synthesis.

- Data Collection : Standardize protocols for measuring physiological parameters (e.g., hemodynamic responses) using validated instruments. Calibrate equipment to ensure precision (e.g., ±0.1 mmHg for blood pressure monitoring) .

- Statistical Power : Calculate sample sizes using tools like G*Power to avoid Type I/II errors. Predefine significance thresholds (e.g., p < 0.05 with Bonferroni correction for multiple comparisons) .

Q. How can researchers ensure data validity in this compound pharmacokinetic studies?

- Blinding : Implement double-blind protocols to reduce observer bias.

- Replication : Conduct triplicate measurements for key outcomes (e.g., plasma concentration assays).

- Data Cleaning : Use software like R or Python to identify outliers (e.g., values beyond ±3 SD) and apply imputation methods for missing data .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound efficacy data across studies?

- Root-Cause Analysis :

- Compare experimental conditions (e.g., dosage ranges, animal models) between conflicting studies.

- Evaluate methodological flaws (e.g., unaccounted drug interactions or confounding variables like diet/stress in in vivo models) .

Q. How to optimize this compound’s therapeutic index through structure-activity relationship (SAR) studies?

- Iterative Design :

Modify functional groups (e.g., nitrovasodilator moieties) and test analogs in in vitro assays (e.g., vascular smooth muscle relaxation).

Prioritize compounds with >50% efficacy and low cytotoxicity (IC₅₀ > 100 μM).

Validate top candidates in in vivo models with pharmacokinetic profiling (e.g., AUC, Cmax, half-life) .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target receptors (e.g., soluble guanylate cyclase) .

Q. What frameworks guide the integration of multi-omics data in this compound mechanism-of-action studies?

- Systems Biology Approach :

- Transcriptomics : Identify differentially expressed genes (e.g., p < 0.01, fold-change >2) via RNA-seq.

- Proteomics : Use LC-MS/MS to quantify protein expression changes (e.g., nitric oxide synthase isoforms).

- Pathway Enrichment : Apply tools like DAVID or Metascape to map omics data to signaling pathways (e.g., cAMP-PKA) .

Data Reporting and Validation

Q. How should researchers address reproducibility challenges in this compound studies?

- FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable. Use repositories like Zenodo or Figshare with DOI assignments .

- Detailed Protocols : Publish step-by-step methodologies (e.g., synthesis routes, assay conditions) in supplementary materials. Cite established protocols to reduce redundancy .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound trials?

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report EC₅₀/IC₅₀ values with 95% confidence intervals.

- ANCOVA : Adjust for covariates (e.g., baseline blood pressure) when comparing dose groups .

Tables for Reference

| Parameter | Example Metrics | Best Practices |

|---|---|---|

| Pharmacokinetic Profile | AUC₀–24h, Cmax, Tmax, Half-life | Use non-compartmental analysis (NCA) |

| In Vitro Efficacy | EC₅₀, Emax, Selectivity Index | Normalize to vehicle controls |

| Safety Thresholds | NOAEL (No Observed Adverse Effect Level) | Derive from 28-day rodent toxicity studies |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.